molecular formula C8H11NO2 B12873430 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol

Katalognummer: B12873430
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: WQHDTZNKFOUDOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of alkylacetoacetates with hydroxylamine hydrochloride and aldehydes in ethanol under reflux conditions, promoted by L-valine, can yield isoxazole derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of metal-free protocols and multi-component reactions (MCRs) is preferred to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, it acts as a GABA uptake inhibitor, affecting the GABAergic system in the central nervous system. This inhibition can modulate neurotransmitter levels, leading to anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Another isoxazole derivative with similar biological activities.

    N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502): A compound that inhibits both GAT1 and BGT1 transporters.

Uniqueness

3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor and cross the blood-brain barrier makes it particularly valuable in medicinal chemistry .

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

3-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-ol

InChI

InChI=1S/C8H11NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h6,10H,2-4H2,1H3

InChI-Schlüssel

WQHDTZNKFOUDOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(CCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.